molecular formula C12H15NO2 B3434150 Benzyl L-prolinate CAS No. 80089-25-4

Benzyl L-prolinate

Cat. No. B3434150
CAS RN: 80089-25-4
M. Wt: 205.25 g/mol
InChI Key: VVCLBQFBKZQOAF-UHFFFAOYSA-N
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Description

Benzyl L-prolinate is a chemical compound with the linear formula C12H15NO2 . It is used in various applications in peptide chemistry .


Synthesis Analysis

This compound can be synthesized using various methods. One such method involves the immobilization of L-prolinate anion onto amberlite IRA900OH . This compound has extensive applications in peptide chemistry and is used as a chiral auxiliary in the asymmetric Diels-Alder reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H15NO2 . The InChI code for this compound is 1S/C12H15NO2/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2/t11-/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.26 . It is recommended to be stored in a freezer .

Scientific Research Applications

Benzyl L-prolinate has been used extensively in scientific research, particularly in the fields of peptide synthesis and enzyme-substrate interactions. This compound has been used as a protecting group for the synthesis of peptides, as it is stable to a variety of conditions and can be easily removed. This compound has also been used to study enzyme-substrate interactions, as its chiral nature makes it a useful tool for studying enantioselective reactions. This compound has been used in studies of the binding of amino acid residues to enzymes, as well as the binding of small molecules to proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using Benzyl L-prolinate in laboratory experiments is its stability to a variety of conditions. This compound is stable to hydrolysis, making it a useful tool for peptide synthesis and enzyme-substrate interactions. Additionally, this compound is soluble in water, making it easy to work with in the laboratory. The main limitation of using this compound in laboratory experiments is its lack of reactivity. This compound is not reactive under most conditions, making it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for Benzyl L-prolinate research. One potential direction is the development of new methods for synthesizing this compound. Additionally, this compound could be used as a tool for studying the structure and function of enzymes, as well as the binding of small molecules to proteins. This compound could also be used in the development of new pharmaceuticals, as its chiral nature could be used to develop enantioselective drugs. Finally, this compound could be used to study the structure and function of peptides, as well as their interactions with other molecules.

Safety and Hazards

The safety data sheet for Benzyl L-prolinate indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Benzyl L-prolinate is involved in several biochemical reactions, primarily due to its role as a chiral auxiliary. It interacts with various enzymes and proteins, facilitating the formation of specific stereoisomers in chemical reactions. For instance, it is used in the asymmetric Diels-Alder reaction, where it helps in the formation of chiral products . The compound’s interaction with enzymes and proteins is mainly through hydrogen bonding and hydrophobic interactions, which stabilize the transition states and intermediates in biochemical reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies, where it has been observed to influence cell growth and differentiation over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism and protein synthesis. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are involved in the conversion of proline to other metabolites . These interactions can affect the levels of metabolites within the cell, leading to changes in metabolic flux and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within the cell . The distribution of this compound can influence its activity and function, as it needs to be localized to specific cellular compartments to exert its effects.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity and function. The compound is directed to these compartments through targeting signals and post-translational modifications that guide its transport within the cell . The subcellular localization of this compound can affect its interactions with biomolecules and its overall impact on cellular function.

properties

IUPAC Name

benzyl pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCLBQFBKZQOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16652-71-4 (hydrochloride)
Record name Proline benzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041324667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90864698
Record name Benzyl prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80089-25-4, 41324-66-7
Record name Proline, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80089-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proline benzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041324667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC206250
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

A mixture of 2.4 g of benzyl DL-prolinate hydrochloride, 25 ml of benzene, 5 ml of demineralized water and 1.01 g of triethylamine was stirred at 20° C. for one hour and the decanted organic phase was washed with water, dried and evaporated to dryness under reduced pressure to obtain 2.1 g of benzyl DL prolinate.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3.18 g of benzyl DL -prolinate hydrochloride, 3 ml of demineralized water, 25 ml of benzene and 1.34 g of triethylamine was stirred at 20° C. for one hour and the decanted organic phase was washed with water, dried and evaporated to dryness to obtain 2.6 g of benzyl DL-prolinate in the form of a colorless oil.
Quantity
3.18 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2.4 g of benzyl DL-prolinate hydrochloride, 25 ml of benzene, 5 ml of demineralized water and 1.01 g of triethylamine was stirred at 20° C. for one hour and the decanted organic phase was wahsed with water, dried and evaporated to dryness under reduced pressure to obtain 2.1 g of benzyl DL prolinate.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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